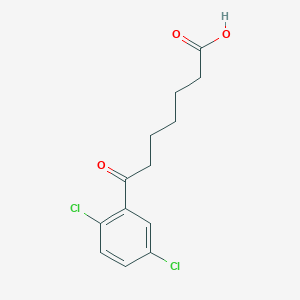

7-(2,5-Dichlorophenyl)-7-oxoheptanoic acid

Description

7-(2,5-Dichlorophenyl)-7-oxoheptanoic acid (CAS: 898791-31-6) is a chlorinated aromatic carboxylic acid derivative with the molecular formula C₁₃H₁₄Cl₂O₃ and a molecular weight of 289.15 g/mol . Structurally, it features a heptanoic acid chain terminating in a ketone group (7-oxo) and a 2,5-dichlorophenyl substituent.

Synthetic routes for analogous 7-oxoheptanoic acid derivatives often involve Baeyer-Villiger oxidation of cycloheptanone or similar precursors, followed by lactone opening and oxidation steps, as described in protocols for synthesizing 7-oxoheptanoic acid .

Properties

IUPAC Name |

7-(2,5-dichlorophenyl)-7-oxoheptanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14Cl2O3/c14-9-6-7-11(15)10(8-9)12(16)4-2-1-3-5-13(17)18/h6-8H,1-5H2,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBLNBSIMEZCQAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)CCCCCC(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40645419 | |

| Record name | 7-(2,5-Dichlorophenyl)-7-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898791-31-6 | |

| Record name | 7-(2,5-Dichlorophenyl)-7-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,5-Dichlorophenyl)-7-oxoheptanoic acid typically involves the reaction of 2,5-dichlorobenzene with heptanoic acid derivatives under specific conditions. One common method involves the Friedel-Crafts acylation reaction, where 2,5-dichlorobenzene reacts with heptanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts acylation reactions, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-(2,5-Dichlorophenyl)-7-oxoheptanoic acid can undergo various chemical reactions, including:

Oxidation: The ketone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: 7-(2,5-Dichlorophenyl)-heptanoic acid.

Reduction: 7-(2,5-Dichlorophenyl)-7-hydroxyheptanoic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-(2,5-Dichlorophenyl)-7-oxoheptanoic acid has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-(2,5-Dichlorophenyl)-7-oxoheptanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Substituent Impact:

- Chlorine (Cl) : Electron-withdrawing groups enhance acidity of the carboxylic acid and reduce water solubility compared to methoxy analogs. Dichloro derivatives (e.g., 2,5- vs. 2,3-Cl₂) exhibit steric and electronic variations affecting binding in biological systems .

- Methoxy (OCH₃): Electron-donating groups improve solubility and may enhance bioavailability. For example, 7-(2,5-dimethoxyphenyl)-7-oxoheptanoic acid has a logP value suggesting higher hydrophilicity than dichloro analogs .

Pharmacological and Industrial Relevance

While direct pharmacological data for this compound are scarce, structurally related compounds have been evaluated for anti-inflammatory activity. For instance, cyclohexenyl and cyclopentenyl derivatives of 7-oxoheptanoic acid demonstrated significant inhibition of edema in murine models, though these analogs differ substantially in core structure .

Biological Activity

7-(2,5-Dichlorophenyl)-7-oxoheptanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₄Cl₂O₃, with a molecular weight of approximately 289.15 g/mol. The compound features a heptanoic acid backbone with a ketone functional group at the seventh carbon and a dichlorophenyl substituent.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity . It has been studied for its effectiveness against various bacterial strains. For instance, preliminary studies have shown that the compound can inhibit the growth of pathogenic bacteria, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties . Mechanistically, it may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation in biological systems. This activity is crucial for potential therapeutic applications in treating inflammatory diseases .

Enzyme Inhibition

In biochemical studies, this compound has been shown to interact with various enzymes. Notably, it has demonstrated inhibitory activity against protein tyrosine phosphatase-1B (PTP-1B) , which is relevant for diabetes and obesity treatment . This interaction could provide insights into its potential use in metabolic disorders.

The mechanism of action of this compound involves binding to specific molecular targets. By inhibiting the activity of certain enzymes or interacting with receptors, the compound can modulate biochemical pathways associated with inflammation and microbial resistance .

Table 1: Summary of Biological Activities

| Biological Activity | Findings |

|---|---|

| Antimicrobial | Inhibits growth of pathogenic bacteria |

| Anti-inflammatory | Reduces inflammation through enzyme inhibition |

| Enzyme Inhibition | Inhibits PTP-1B related to diabetes and obesity |

Case Study: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of this compound against Clostridioides difficile, the compound exhibited significant inhibition at low concentrations. This suggests its potential role in preventing infections caused by this pathogen .

Applications in Medicine and Industry

The potential applications of this compound extend beyond antimicrobial and anti-inflammatory uses. It serves as an intermediate in the synthesis of more complex organic molecules, particularly in developing pharmaceuticals targeting metabolic disorders and inflammatory diseases . Additionally, its unique chemical properties make it suitable for use in specialty chemicals and materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.